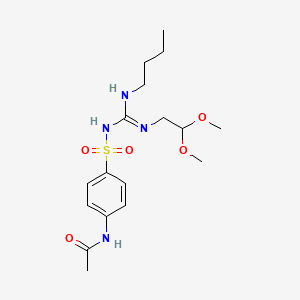![molecular formula C17H27N3O3 B14462131 N~2~-[4-(Dipropylamino)phenyl]-L-glutamine CAS No. 69753-63-5](/img/structure/B14462131.png)
N~2~-[4-(Dipropylamino)phenyl]-L-glutamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-[4-(Dipropylamino)phenyl]-L-glutamine is a chemical compound with the molecular formula C17H27N3O3 It is known for its unique structure, which includes a dipropylamino group attached to a phenyl ring, which is further connected to an L-glutamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4-(Dipropylamino)phenyl]-L-glutamine typically involves multiple steps, starting with the preparation of the dipropylamino phenyl intermediate. This intermediate is then reacted with L-glutamine under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N2-[4-(Dipropylamino)phenyl]-L-glutamine may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is typically purified using techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-[4-(Dipropylamino)phenyl]-L-glutamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dipropylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N~2~-[4-(Dipropylamino)phenyl]-L-glutamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N2-[4-(Dipropylamino)phenyl]-L-glutamine involves its interaction with specific molecular targets. The dipropylamino group can interact with enzymes or receptors, modulating their activity. The phenyl ring provides a hydrophobic interaction surface, while the L-glutamine moiety can participate in hydrogen bonding and other interactions. These combined effects influence various biochemical pathways, leading to the compound’s observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~2~-[4-(Dimethylamino)phenyl]-L-glutamine
- N~2~-[4-(Diethylamino)phenyl]-L-glutamine
- N~2~-[4-(Dipropylamino)phenyl]-L-asparagine
Uniqueness
N~2~-[4-(Dipropylamino)phenyl]-L-glutamine stands out due to its specific dipropylamino substitution, which imparts unique chemical and biological properties. Compared to its dimethyl and diethyl analogs, the dipropyl group provides different steric and electronic effects, influencing the compound’s reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
69753-63-5 |
|---|---|
Formule moléculaire |
C17H27N3O3 |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
(2S)-5-amino-2-[4-(dipropylamino)anilino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H27N3O3/c1-3-11-20(12-4-2)14-7-5-13(6-8-14)19-15(17(22)23)9-10-16(18)21/h5-8,15,19H,3-4,9-12H2,1-2H3,(H2,18,21)(H,22,23)/t15-/m0/s1 |
Clé InChI |
JKJFMYLHCWLRCD-HNNXBMFYSA-N |
SMILES isomérique |
CCCN(CCC)C1=CC=C(C=C1)N[C@@H](CCC(=O)N)C(=O)O |
SMILES canonique |
CCCN(CCC)C1=CC=C(C=C1)NC(CCC(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyanobicyclo[2.2.2]octa-5,7-dien-2-yl acetate](/img/structure/B14462054.png)
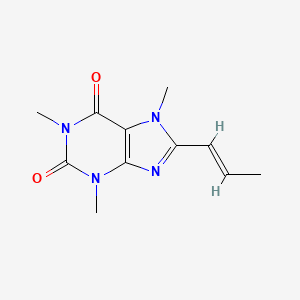
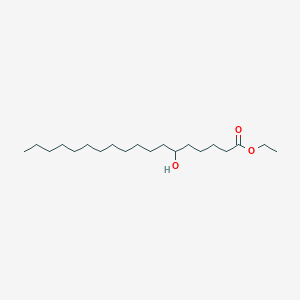

![2-Methyl-2-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethenyl]oxirane](/img/structure/B14462090.png)
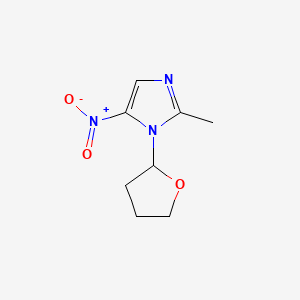

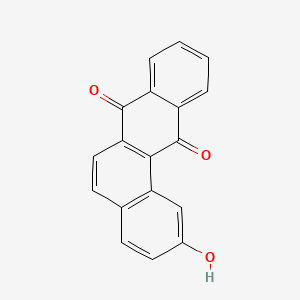


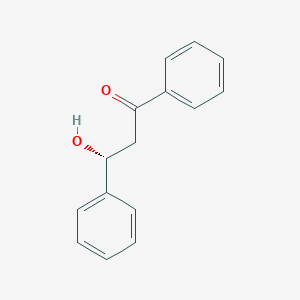
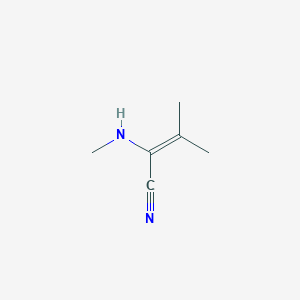
![6-Hydroxy-3-[2-(4-nitrophenyl)hydrazinylidene]-4-oxo-N-(pyridin-2-yl)cyclohexa-1,5-diene-1-carboxamide](/img/structure/B14462132.png)
